molecular formula C22H22N4O4S B2740242 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide CAS No. 894021-60-4

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2740242
CAS No.: 894021-60-4
M. Wt: 438.5
InChI Key: FGMHUONBFMYZMR-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with substituted aromatic groups. Its structure includes two methoxyphenyl moieties: a 3,4-dimethoxyphenyl group attached to the thiazole ring and a 4-methoxybenzamide group linked via an ethyl chain.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-28-17-7-4-14(5-8-17)21(27)23-11-10-16-13-31-22-24-20(25-26(16)22)15-6-9-18(29-2)19(12-15)30-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMHUONBFMYZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide Thiazolo[3,2-b][1,2,4]triazole 3,4-dimethoxyphenyl, 4-methoxybenzamide ~439.48 (calculated)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide Triazolo[3,4-b][1,3,4]thiadiazole Ethyl-triazolo, 2-methylbenzamide 363.44
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl ~450–500 (estimated)
N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide Thiadiazolo[2,3-c][1,2,4]triazinone Methyl, benzamide ~330 (estimated)

Key Observations :

  • The thiazolo-triazole core offers a planar geometry distinct from triazolo-thiadiazoles or thiadiazolo-triazinones , which may influence binding to hydrophobic enzyme pockets.

Key Differences :

  • The target compound’s synthesis may require S-alkylation (as seen in for triazoles ) rather than N-alkylation to preserve the thione tautomer.
  • Unlike pesticide-oriented benzamides (e.g., etobenzanid ), the target compound lacks chloro or trifluoromethyl groups, suggesting divergent applications.

Spectral and Physicochemical Properties

Table 3: Spectral Data Comparison

Compound Type IR Features (cm⁻¹) NMR Highlights
Target Compound Expected νC=O ~1660–1680, νC=S ~1250 (if thione) Aromatic protons at δ 6.8–7.5 (methoxy)
1,2,4-Triazole thiones νC=S 1247–1255, νNH 3278–3414 Thione tautomer confirmed by absent νS-H
Thiadiazolo-triazinones νC=O ~1700 (lactam), νC=S ~1250 Methyl groups at δ 2.3–2.5

Notable Findings:

  • The absence of νS-H (~2500–2600 cm⁻¹) in triazole thiones confirms tautomeric stability, a feature critical for reactivity in the target compound.
  • Methoxy groups in the target compound would downfield-shift aromatic protons in ¹H-NMR compared to halogenated analogues .

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